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Compound of Interest

Compound Name: 5-Carbethoxy-2-thiouracil

Cat. No.: B1220596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the molecular structure of 5-Carbethoxy-2-
thiouracil using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By

comparing its spectral data with that of structurally related compounds, we can confidently

confirm the arrangement of functional groups and the overall molecular framework. This

information is critical for researchers in medicinal chemistry and drug development, where

precise structural confirmation is paramount for understanding biological activity and ensuring

compound identity.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR and IR

spectroscopy for 5-Carbethoxy-2-thiouracil, alongside comparative data from similar

molecules. Due to the limited availability of a published ¹³C NMR spectrum for 5-Carbethoxy-2-
thiouracil, a comparative analysis with related structures is provided to predict the expected

chemical shifts.

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
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Compound
Chemical Shift (δ) ppm
and Multiplicity

Assignment

5-Carbethoxy-2-thiouracil

12.5 (br s, 1H), 12.2 (br s, 1H),

8.0 (s, 1H), 4.2 (q, 2H), 1.2 (t,

3H)

N-H (amide), N-H (amide), C6-

H, -CH₂- (ethyl), -CH₃ (ethyl)

2-Thiouracil
~12.0 (br s, 2H), 7.5 (d, 1H),

5.7 (d, 1H)
N-H, C6-H, C5-H

5-Carboxy-2-thiouracil
~12.5 (br s, 1H), ~12.0 (br s,

1H), ~8.0 (s, 1H)
N-H, N-H, C6-H

Table 2: IR Spectroscopic Data (Solid Phase)

Compound
Key Absorption Bands
(cm⁻¹)

Assignment

5-Carbethoxy-2-thiouracil

~3400-3200 (broad), ~3100,

~2980, 1755, 1733, ~1650,

~1250

N-H stretching, C-H

(aromatic/vinylic), C-H

(aliphatic), C=O stretching

(ester), C=O stretching

(amide), C=C stretching, C-O

stretching

2-Thiouracil ~3400-3200 (broad), ~1680 N-H stretching, C=O stretching

5-Carboxy-2-thiouracil
~3400-3200 (broad), ~1700,

~1650

O-H and N-H stretching, C=O

stretching (carboxylic acid),

C=O stretching (amide)

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Carbethoxy-2-thiouracil (based on related

structures)
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Carbon Atom
Predicted Chemical Shift
(δ) ppm

Rationale based on
Analogs (e.g., 5-
substituted uracils and
thiouracils)

C=S (C2) ~175-180

The thiocarbonyl carbon is

expected to be significantly

downfield.

C=O (C4) ~160-165 The amide carbonyl carbon.

C5 ~100-110

The carbon bearing the

carbethoxy group, shifted

upfield relative to C6.

C6 ~140-150
The vinylic carbon adjacent to

the amide nitrogen.

C=O (ester) ~165-170 The ester carbonyl carbon.

-CH₂- (ethyl) ~60-65
The methylene carbon of the

ethyl ester.

-CH₃ (ethyl) ~14-16
The methyl carbon of the ethyl

ester.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-Carbethoxy-2-thiouracil is dissolved in deuterated dimethyl sulfoxide (DMSO-

d₆). The use of DMSO-d₆ is crucial for observing the exchangeable N-H protons of the

thiouracil ring. The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a

proton-decoupled spectrum is obtained to simplify the spectrum to one peak per unique carbon

atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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The IR spectrum of solid 5-Carbethoxy-2-thiouracil is typically obtained using the Potassium

Bromide (KBr) pellet method. A small amount of the finely ground sample is intimately mixed

with dry KBr powder. The mixture is then pressed under high pressure to form a transparent

pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is

recorded over the range of 4000-400 cm⁻¹. Alternatively, the Attenuated Total Reflectance

(ATR) technique can be used for a solid sample, where the sample is placed directly on the

ATR crystal.

Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of 5-
Carbethoxy-2-thiouracil using the obtained spectroscopic data.

Structure Validation Workflow for 5-Carbethoxy-2-thiouracil
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Caption: Workflow for structural validation.

Interpretation and Comparison
The ¹H NMR spectrum of 5-Carbethoxy-2-thiouracil clearly shows the presence of two

exchangeable N-H protons, a singlet for the proton at the C6 position of the pyrimidine ring,
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and the characteristic quartet and triplet of an ethyl group. This pattern is consistent with the

proposed structure and compares favorably with the spectra of related thiouracil and uracil

derivatives.

The IR spectrum provides crucial information about the functional groups present. The broad

absorption in the 3400-3200 cm⁻¹ region is characteristic of N-H stretching vibrations, typical

for the amide groups in the thiouracil ring. The strong, distinct peaks observed at 1755 cm⁻¹

and 1733 cm⁻¹ are indicative of the two different carbonyl groups: one from the ester and one

from the amide.[1] The presence of a C=S bond is more difficult to assign definitively from the

IR spectrum alone as its absorption is often weak and can be coupled with other vibrations, but

its presence is strongly inferred from the starting materials and the ¹³C NMR comparison.

By comparing the spectroscopic data of 5-Carbethoxy-2-thiouracil with known compounds,

we can confidently assign the observed signals and confirm the connectivity of the atoms, thus

validating its chemical structure. This rigorous analysis is an essential step in the quality control

and characterization of this compound for its potential applications in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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